F1839-I
Overview
Description
(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core naphthalene and benzofuran structures, followed by the introduction of hydroxyl and methyl groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be employed.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde is studied for its potential bioactivity. Its hydroxyl and aldehyde groups may interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound’s potential therapeutic properties are of interest. Its ability to undergo various chemical modifications allows for the design of derivatives with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of advanced polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism of action of (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with proteins and enzymes, potentially modulating their activity. The compound’s spiro structure may also influence its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Spiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]: Lacks the hydroxyl and aldehyde groups, making it less reactive.
3,4’-dihydroxy-4,4,6’,7,8a-pentamethyl-1H-naphthalene: Similar in structure but lacks the spiro linkage, affecting its chemical properties.
Uniqueness
The uniqueness of (3R,4aS,7R,8R,8aS)-3,4’-dihydroxy-4,4,6’,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carbaldehyde lies in its combination of functional groups and spiro structure
Properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIBNKXNAPXQNY-JEWZMFNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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